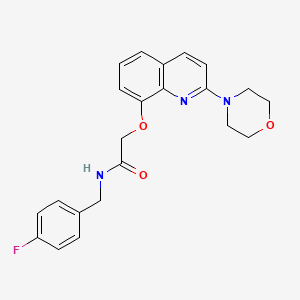

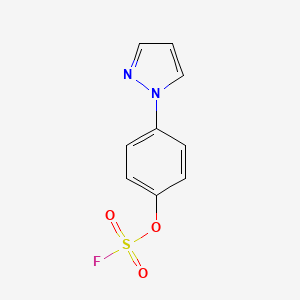

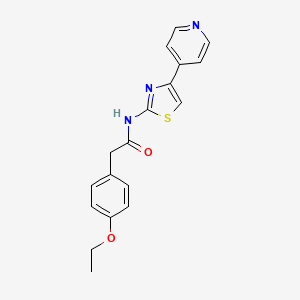

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate (MMSPC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMSPC belongs to the class of sulfonamide compounds and has been studied for its antibacterial, antifungal, and anticancer properties. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate plays a crucial role in the synthesis of various organic compounds due to its reactivity and structural features. It serves as an intermediate in the synthesis of α-aminopyrrole derivatives, which are achieved through a series of transformations including "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" (E. Galenko et al., 2019). These derivatives further react with 1,3-diketones to yield pyrrolo[1,2-a]pyrimidine-7-carboxylates, indicating the compound's versatility in synthesizing complex organic structures.

Catalysis and Green Chemistry

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate also finds applications in catalysis and green chemistry. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, demonstrates its efficacy as a halogen-free, reusable Bronsted acidic ionic liquid catalyst. This catalyst facilitates the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates via a one-pot condensation process, highlighting the environmental benefits of using such catalysts in organic synthesis (N. G. Khaligh, 2014).

Functionalization and Chemical Modifications

The functionalization and chemical modification of compounds related to methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate are significant for expanding the utility of these molecules in various chemical reactions. For example, the synthesis and characterization of ferrocene compounds incorporating amino acids demonstrate the adaptability of these structures in creating novel organometallic compounds with potential applications in medicinal chemistry and materials science (Lidija Barišić et al., 2003).

Biochemical Applications

In the biochemical domain, compounds like S-adenosylmethionine (SAM), which share functional groups with methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate, are pivotal in various biochemical reactions. SAM is known for its role as a major methyl donor in enzymatic reactions, illustrating the biological significance of these chemical structures in methylation processes and the synthesis of critical biomolecules (M. Fontecave et al., 2004).

Eigenschaften

IUPAC Name |

methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURHNZYBLDJEFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1S(=O)(=O)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-5-sulfamoylpyrrole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2738992.png)

![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)

![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)

![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2739006.png)